molecular formula C19H14ClN3O B2465407 3-クロロ-N-(5,6-ジヒドロベンゾ[h]キナゾリン-2-イル)ベンゼンカルボキサミド CAS No. 306979-37-3

3-クロロ-N-(5,6-ジヒドロベンゾ[h]キナゾリン-2-イル)ベンゼンカルボキサミド

カタログ番号: B2465407
CAS番号: 306979-37-3
分子量: 335.79
InChIキー: WMOGAFSFMTWERV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide is a synthetic organic compound with the molecular formula C19H14ClN3O It is characterized by the presence of a chloro group, a benzenecarboxamide moiety, and a dihydrobenzoquinazoline ring system

科学的研究の応用

3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including apoptosis and cell cycle regulation.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic uses and toxicity profiles.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydrobenzoquinazoline Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzamide, with a suitable aldehyde or ketone under acidic or basic conditions to form the dihydrobenzoquinazoline ring.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation Reaction: The final step involves the coupling of the dihydrobenzoquinazoline derivative with a benzenecarboxylic acid or its derivative (e.g., benzoyl chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations include the use of scalable and cost-effective reagents, as well as efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline derivatives with altered oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or neutral conditions

Major Products

    Oxidation: Quinazoline derivatives with higher oxidation states

    Reduction: Alcohol derivatives of the original compound

    Substitution: Amino or thiol-substituted derivatives

類似化合物との比較

Similar Compounds

  • 3-chloro-N-(quinazolin-2-yl)benzenecarboxamide
  • 3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-4-yl)benzenecarboxamide
  • 3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-8-yl)benzenecarboxamide

Comparison

Compared to similar compounds, 3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide is unique due to its specific substitution pattern and the presence of the dihydrobenzoquinazoline ring. This structural uniqueness can influence its reactivity, biological activity, and potential applications. For instance, the position of the chloro group and the specific ring structure can affect its binding affinity to biological targets and its overall pharmacological profile.

特性

IUPAC Name

3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-15-6-3-5-13(10-15)18(24)23-19-21-11-14-9-8-12-4-1-2-7-16(12)17(14)22-19/h1-7,10-11H,8-9H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOGAFSFMTWERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。